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Guanosine, dihydrate

Cat. No.: B12310617
M. Wt: 319.27 g/mol
InChI Key: DIXWXYBDZQINPQ-LXZNLNGZSA-N
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Description

Overview of Guanosine (B1672433) as a Purine (B94841) Nucleoside in Biochemical Systems

Guanosine is a fundamental purine nucleoside essential for all cellular life. nih.gov It is a core component of ribonucleic acid (RNA) and plays a vital role in numerous metabolic and signaling pathways. core.ac.ukiucr.orgbiologyonline.com

Guanosine is composed of the purine base guanine (B1146940) linked to a ribose (ribofuranose) sugar ring via a β-N9-glycosidic bond. biologyonline.comwikipedia.orgnih.gov This structure allows it to be phosphorylated at the ribose moiety, forming the basis for its diverse biological roles. wikipedia.org When guanine is attached to a deoxyribose ring, it forms the related compound deoxyguanosine, a component of DNA. biologyonline.comwikipedia.org In its solid state, guanosine often crystallizes from aqueous solutions as a dihydrate, forming needles. core.ac.ukiucr.orgdrugfuture.com The study of its crystal structure, particularly the dihydrate form, provides insights into the stabilizing forces, such as base stacking and hydrogen bonding, that are crucial in nucleic acid interactions. iucr.org

Table 1: Chemical and Physical Properties of Guanosine

PropertyValueSource
Chemical FormulaC₁₀H₁₃N₅O₅ wikipedia.orgnih.gov
Molar Mass283.24 g/mol nih.gov
AppearanceWhite, crystalline powder wikipedia.org
SolubilityVery soluble in acetic acid, slightly soluble in water, insoluble in ethanol, diethyl ether, benzene, and chloroform. biologyonline.comwikipedia.org

Guanosine can be phosphorylated to form guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP). wikipedia.orgnih.gov These nucleotides are central to various biochemical processes. biologyonline.comwikipedia.org

Guanosine Monophosphate (GMP): GMP is synthesized from inosine (B1671953) 5'-monophosphate (IMP) and serves as a precursor for the other guanine nucleotides. researchgate.net

Guanosine Diphosphate (GDP): GDP is a product of GTP dephosphorylation by GTPases. wikipedia.org The conversion between GDP and GTP is a critical molecular switch in signal transduction, particularly in processes involving G-proteins. wikipedia.org

Guanosine Triphosphate (GTP): GTP is a building block for RNA synthesis and a vital energy source for processes like protein synthesis and muscle contraction. biologyonline.comnih.gov Light-activated hydrolysis of GTP to GDP is a key step in visual phototransduction. nih.gov

Cyclic Guanosine Monophosphate (cGMP): Derived from GTP by the enzyme guanylate cyclase, cGMP is a crucial second messenger in intracellular signaling. wikipedia.orgwikipedia.orgyoutube.com It regulates processes such as the relaxation of smooth muscle tissues, ion channel conductance, and neurotransmission. wikipedia.orgnih.gov

Guanosine and its derivatives are indispensable for fundamental cellular functions. They are key components in the synthesis of nucleic acids and are involved in energy metabolism. wikipedia.orgnih.gov The de novo biosynthesis pathway for purine nucleotides begins with simpler molecules like glycine, aspartate, and glutamine to form the intermediate inosine monophosphate (IMP), which is then converted to GMP. researchgate.netnih.govwikipedia.org Guanosine is also required for certain RNA splicing reactions, where self-splicing introns are removed from mRNA messages. wikipedia.org Furthermore, extracellular guanosine acts as a neuromodulator in the central nervous system, influencing cell growth, differentiation, and survival. nih.govfrontiersin.org

Academic Relevance of Guanosine Dihydrate Specificity

The academic interest in guanosine dihydrate stems from its specific, well-defined crystalline structure, which serves as an excellent model for studying nucleic acid interactions. core.ac.ukiucr.org Research has shown that guanosine dihydrate crystals are monoclinic, belonging to the space group P2₁. core.ac.ukiucr.orgcaltech.edu The structure is characterized by extensive hydrogen bonding between the purine bases, forming ribbon-like structures, and parallel stacking of the bases with a separation of approximately 3.3 Å. core.ac.ukiucr.orgcaltech.edu This arrangement provides a tangible system for investigating the forces that stabilize DNA and RNA helices. iucr.org

Furthermore, guanosine exhibits a reversible crystal transition between its dihydrate (H-state) and anhydrous (A-state) forms, which is dependent on relative humidity. nih.gov This transition, which can be studied using X-ray powder diffraction and solid-state NMR, involves significant conformational changes in the ribose sugar and alterations in the hydrogen-bonding network, while the base-stacking structure is largely retained. nih.gov This phenomenon makes guanosine dihydrate a valuable subject for research into the role of water in biological structures and their stability. researchgate.net

Scope and Focus of Research on Guanosine Dihydrate

Research on guanosine dihydrate is primarily concentrated in the fields of crystallography, biophysics, and spectroscopy. The main goals are to understand the detailed molecular conformation and intermolecular interactions that define nucleic acid structures.

Key research areas include:

Crystal Structure Determination: High-resolution X-ray diffraction studies have been used to precisely map the atomic coordinates and bonding within the guanosine dihydrate crystal lattice. core.ac.ukiucr.org These studies confirm the tautomeric form of the guanine base and the specific conformations of the ribose sugar rings within the crystal. core.ac.ukiucr.org

Biophysical Transitions: Investigations focus on the humidity-induced reversible transition between the dihydrate and anhydrous states. nih.gov This research explores the dynamics of water adsorption and desorption and the resulting structural changes, providing insight into the hydration of biological molecules. nih.gov

Spectroscopic and Simulation Studies: Techniques like laser flash photolysis, magnetic field effect studies, and molecular dynamics simulations are employed to investigate the compound's properties. nih.govresearchgate.net For example, molecular dynamics simulations have been used to analyze low-frequency phonons (vibrational modes) in guanosine dihydrate crystals, which are relevant to the dynamics of larger DNA structures. nih.gov Similarly, studies of X-irradiated guanosine dihydrate crystals help to characterize the formation of radicals, which is important for understanding radiation damage in biological systems. nih.gov

Table 2: Crystal Structure Data for Guanosine Dihydrate

ParameterValueSource
Crystal SystemMonoclinic core.ac.ukiucr.org
Space GroupP2₁ core.ac.ukiucr.org
Cell Dimension (a)17.518 Å core.ac.ukiucr.org
Cell Dimension (b)11.502 Å core.ac.ukiucr.org
Cell Dimension (c)6.658 Å core.ac.ukiucr.org
Cell Angle (β)98.17° core.ac.ukiucr.org
Molecules per Asymmetric Unit2 nucleoside molecules, 4 water molecules core.ac.ukiucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N5O7 B12310617 Guanosine, dihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N5O7

Molecular Weight

319.27 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;dihydrate

InChI

InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-6,9,16-18H,1H2,(H2,11,14,19);2*1H2/t3-,4?,5-,6-,9-;;/m1../s1

InChI Key

DIXWXYBDZQINPQ-LXZNLNGZSA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O.O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O.O.O

Origin of Product

United States

Structural Elucidation and Crystallographic Analysis of Guanosine Dihydrate

Crystal Structure Determination and Unit Cell Parameters

Guanosine (B1672433) dihydrate crystallizes in the monoclinic system. Early crystallographic studies established key parameters for its unit cell.

Guanosine dihydrate crystallizes in the monoclinic space group P21 core.ac.ukresearchgate.netcaltech.eduresearchgate.net. The unit cell contains two crystallographically independent guanosine molecules and four water molecules within the asymmetric unit core.ac.ukcaltech.eduresearchgate.net. Consequently, a full unit cell comprises four guanosine molecules and eight water molecules, with specific relationships (e.g., 2-fold screw axes) between them acs.org.

Guanosine dihydrate shares significant structural similarity with inosine (B1671953) dihydrate, being nearly isostructural core.ac.ukresearchgate.netcaltech.eduresearchgate.net. Both compounds crystallize in the monoclinic space group P21 core.ac.ukresearchgate.netcaltech.eduresearchgate.net. The unit cell parameters for guanosine dihydrate are reported as approximately:

a = 17.518 Å

b = 11.502 Å

c = 6.658 Å

β = 98.17° core.ac.ukresearchgate.netcaltech.eduresearchgate.net

In comparison, inosine dihydrate exhibits similar, but slightly different, unit cell parameters:

a = 17.573 Å

b = 11.278 Å

c = 6.654 Å

β = 98.23° core.ac.ukresearchgate.netcaltech.eduresearchgate.net

This near-isostructural relationship suggests that the fundamental packing motifs and hydrogen-bonding patterns are conserved between the two nucleosides, with differences arising from the specific chemical structures of guanine (B1146940) and hypoxanthine (B114508) bases researchgate.netresearchgate.net.

Table 1: Unit Cell Parameters Comparison

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Guanosine DihydrateP2117.51811.5026.65898.17 core.ac.ukresearchgate.netcaltech.eduresearchgate.net
Inosine DihydrateP2117.57311.2786.65498.23 core.ac.ukresearchgate.netcaltech.eduresearchgate.net

Molecular Conformations within the Guanosine Dihydrate Lattice

The guanosine molecules within the crystal lattice adopt specific conformations regarding their glycosidic bond and sugar ring puckering.

The conformation around the glycosidic C-N bond, which links the guanine base to the ribose sugar, is described by the torsion angle χ (chi). For guanosine dihydrate, the conformations about the glycosidic C-N bond can vary between the two crystallographically independent molecules in the asymmetric unit core.ac.ukscispace.com. Studies on related compounds, such as 8-chloroguanosine (B1531962) dihydrate, indicate a syn conformation for the glycosidic bond, with a χ value of approximately -131.1° nih.gov. While specific χ values for both guanosine dihydrate molecules are not universally detailed in all cited sources, it is noted that the base-sugar conformations can differ core.ac.ukscispace.com. In some guanosine derivatives, both syn and anti conformations have been observed acs.org.

The furanose (ribose) sugar ring in nucleosides is not planar but adopts puckered conformations. These puckering modes are typically described using the pseudorotation phase angle (P) and the puckering amplitude (τm) gatech.edu. For guanosine dihydrate, the sugar rings of the two independent molecules can exhibit different puckering modes core.ac.ukscispace.com. For instance, in 8-chloroguanosine dihydrate, the ribose ring adopts a C(2')-endo/C-(1')-exo (2T1) pucker nih.gov. Other studies on guanosine and its derivatives suggest that various puckering states exist, with specific conformations being energetically favored gatech.eduacs.org.

Hydrogen Bonding Networks in Guanosine Dihydrate

Guanosine dihydrate features an extensive network of hydrogen bonds involving the guanine base, the ribose hydroxyl groups, and the water molecules. These interactions play a crucial role in stabilizing the crystal structure. The guanine bases are involved in hydrogen bonding to form ribbons parallel to the b-axis core.ac.ukresearchgate.net. Stacking interactions between adjacent purine (B94841) rings along the c-axis are also observed, with a separation of approximately 3.3 Å core.ac.ukresearchgate.net.

Table 2: Key Hydrogen Bonding Interactions (Illustrative Examples)

Donor (e.g., O-H, N-H)Acceptor (e.g., O, N)Distance (Å)NotesReference
O(5')-HN(3)~2.95Intramolecular hydrogen bond stabilizing the sugar-base linkage in some conformations nih.govacs.org. nih.govacs.org
N(H) of GuanineO of Water~2.8-3.0Intermolecular hydrogen bonds connecting guanine bases to water molecules. acs.orgacs.org
O of WaterN of Guanine~2.7-2.9Intermolecular hydrogen bonds connecting water molecules to guanine bases, forming extended networks. acs.orgacs.org
O of WaterO of Hydroxyl group~2.7-2.9Hydrogen bonds between water molecules and sugar hydroxyl groups, contributing to the hydration shell. acs.orgacs.org
N(H) of GuanineN of Guanine~2.8-3.0Inter-base hydrogen bonding, forming dimeric or ribbon-like structures. core.ac.ukresearchgate.net

Note: Specific hydrogen bond distances and angles can vary slightly between different crystallographic studies and depend on the precise conformation and crystal packing. The values provided are representative.

Advanced Spectroscopic Characterization of Guanosine Dihydrate

Vibrational Spectroscopy Approachesresearchgate.netnih.govnih.govwikipedia.org

Vibrational spectroscopy serves as a powerful tool for investigating the molecular structure and intermolecular interactions of Guanosine (B1672433), dihydrate. creative-biolabs.com Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational energy states of chemical bonds, offering a molecular fingerprint of the compound. creative-biolabs.com

Table 1: Proposed FTIR Band Assignments for Solid Guanosine This table is based on general findings for guanosine and related compounds; specific peak positions can vary based on experimental conditions.

Wavenumber (cm⁻¹) Assignment
1200 - 900 Carbohydrate "fingerprint" region (C-O, C-C stretching) researchgate.net
~1674 C=O stretching / NH₂ scissoring researchgate.net

Raman spectroscopy is a non-invasive diagnostic tool that provides direct information on the chemical composition and conformation of biomolecules. nih.gov It has been extensively used to characterize the chemical structure of DNA nucleotides. nih.gov The Raman spectrum of Guanosine, dihydrate, is characterized by several distinct peaks. A particularly intense band observed around 650-661 cm⁻¹ is assigned to the ring breathing mode of the guanine (B1146940) base. researchgate.netmdpi.com Other notable bands in the 820 cm⁻¹ to 1050 cm⁻¹ range are associated with vibrations of the sugar-phosphate backbone and the bending mode of the ribose rings. researchgate.net

Table 2: Key Raman Bands for Guanosine Hydrate (B1144303)

Wavenumber (cm⁻¹) Assignment Source
661 Guanine ring breathing mode researchgate.net
789 Cytosine and Uracil ring breathing modes (for comparison) researchgate.net
848 Sugar-phosphate backbone vibration researchgate.net
900 Sugar-phosphate backbone vibration researchgate.net
935 Nucleobase ring deformation researchgate.net
954 Nucleobase ring deformation researchgate.net

The low-frequency region of the Raman spectrum provides valuable information about polymorphism and phase transitions in organic crystals. acs.org In this compound, a characteristic and intense peak is observed at approximately 27 cm⁻¹. acs.org This peak is associated with low-frequency phonons, which are collective vibrations of the crystal lattice. acs.orgnih.gov Molecular dynamics simulations have been used to analyze these vibrational modes, suggesting that only a few optically active modes can be described as pure translational or rotational vibrations at room temperature. acs.org Upon dehydration and transition to the anhydrous form, this prominent peak shifts to 21 cm⁻¹. acs.org

Table 3: Low-Frequency Raman Peaks for Guanosine Hydrates

Sample Form Characteristic Peak (cm⁻¹)
Guanosine Dihydrate 27
Guanosine Anhydrous 21
Guanosine Intermediate State 32

Source: acs.org

The distinct low-frequency Raman active mode near 27 cm⁻¹ in this compound, is considered significant due to its proposed relationship with the S-mode of DNA double helices. acs.orgnih.govacs.org It has been suggested that the origin of this peak is closely related to that of the DNA S-mode. researchgate.netacs.org This mode is thought to originate from the motion of guanine bases stacked in a columnar fashion. acs.org The analysis of this mode in the simpler crystal structure of this compound, therefore offers insights into the more complex low-frequency vibrations found in DNA. acs.orgnih.gov

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (0.1 to 10 THz), is highly sensitive to the low-frequency collective vibrational modes of crystal lattices and the dynamics of water molecules. nih.gov This makes it an effective method for studying the hydration and crystal structure of biomolecules. nih.govresearchgate.net The THz spectra of anhydrous compounds and their hydrates exhibit notable differences due to the influence of water molecules on intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For instance, the hydration of trehalose, a carbohydrate, leads to an amplified hydrogen bond vibration and the appearance of a new absorption peak, differentiating it from its anhydrous form. nih.gov In cytosine, hydration also results in new spectral peaks, indicating a change in the crystalline structure. researchgate.net This technique, often combined with Density Functional Theory (DFT) calculations, can elucidate how water molecules contribute to the low-frequency vibrational characteristics through intermolecular vibrations and hydrogen bonding. researchgate.netims.ac.jp

Raman Spectroscopy of Guanosine Dihydrate and Related Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid Statecreative-biolabs.comnih.govresearchgate.net

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful spectroscopic technique for characterizing the atomic-level structure and dynamics of solid materials. wikipedia.orgnih.gov Unlike in solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by interactions such as dipolar coupling and chemical shift anisotropy (CSA). libretexts.org This provides detailed information about the local molecular environment. libretexts.org Magic Angle Spinning (MAS) is a common technique used in ssNMR to enhance spectral resolution by averaging these anisotropic interactions. wikipedia.orglibretexts.org

The crystal structure of this compound, is known to have two independent nucleoside molecules in the asymmetric unit. caltech.edu Solid-state NMR is uniquely capable of probing the subtle structural differences between these two molecules. researchgate.net Theoretical methods, such as Gauge-Including Projector Augmented Wave (GIPAW), are used to calculate NMR chemical shieldings, which can then be compared with experimental data. nih.gov This combination allows for the assignment of specific NMR signals, such as ¹⁵N shifts, to one of the two molecules in the crystal lattice. researchgate.net Studies on related guanosine hydrates have shown that differences in ¹H chemical shifts can be rationalized in terms of intermolecular interactions, including C-H–π interactions and hydrogen bonding. nih.gov

Ultraviolet (UV) Spectroscopy for Hydration Structures

Ultraviolet (UV) spectroscopy, particularly when combined with techniques like supersonic jet cooling and theoretical calculations, serves as a sensitive probe for investigating the hydration structures of guanosine and identifying different structural isomers in the gas phase.

The electronic spectra of hydrated guanosine clusters, formed by laser desorption and cooled in a supersonic jet, reveal important information about the interaction between guanosine and water molecules. oup.com Resonant two-photon ionization spectroscopy is used to obtain these spectra. The electronic spectra of mono- and dihydrated clusters of guanosine often consist of multiple structural isomers. oup.com

The dihydrated cluster of guanosine shows absorption bands that are significantly shifted compared to those of similar molecules like 2'-deoxyguanosine, suggesting the presence of specific dihydrate structures that involve the 2'-hydroxy group of the ribose sugar. oup.com This highlights the crucial role of the sugar moiety in determining the hydration structure. nih.govacs.org

The complexity of the UV spectra of hydrated guanosine clusters indicates the coexistence of multiple structural isomers. oup.comnih.gov IR-UV double resonance spectroscopy is a powerful technique used to identify these different isomers. nih.govacs.org By comparing the experimental vibrational spectra with theoretical calculations for various possible structures, specific hydration sites can be determined.

For monohydrated guanosine, one of the identified isomers involves a hydration structure where a water molecule bridges the 5'-OH group of the sugar and the amino group of the guanine base. nih.govacs.org In dihydrated clusters, the IR spectrum shows that the 2'-OH group is significantly affected by the addition of the second water molecule, pointing to the formation of specific dihydrate structures. nih.govacs.org These studies demonstrate that the sugar group plays a vital role in dictating the preferred hydration structures of guanosine. nih.govacs.org

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR)

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) are spectroscopic techniques used to study paramagnetic species, such as free radicals. These methods are particularly useful for investigating the effects of ionizing radiation on molecules like guanosine dihydrate.

When single crystals of guanine hydrochloride dihydrate are exposed to X-irradiation at low temperatures, several radical species are formed and can be trapped. nih.gov EPR and ENDOR spectroscopy are used to identify and characterize these radicals.

At low temperatures, three main radical species have been identified. nih.gov Two of these are the C8 H-addition radical and the O6-protonated anion radical. nih.gov Upon warming, the protonated anion radical can transform into a new radical species. nih.gov The differences in the types of radicals formed in the dihydrate versus the monohydrate crystals of guanine hydrochloride are attributed to differences in their hydrogen-bonding networks. nih.gov This underscores the influence of the crystal packing and hydration on the radiation-induced chemical processes.

A proposed scheme of radical reactions involves at least five different radical species, highlighting the complex series of events that occur following X-irradiation. nih.gov

Characterization of Radical Forms and Hyperfine Interactions

The study of radical forms in guanosine dihydrate, particularly through advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR), provides critical insights into the electronic structure and reactivity of this fundamental biological molecule upon irradiation. Research on single crystals of sodium guanosine dihydrate, where the guanine moiety is deprotonated at the N1 position due to crystallization from a high pH solution, has been particularly revealing. nih.govacs.org

Upon X-irradiation at a cryogenic temperature of 10 K, the formation of three distinct radical species, denoted as R1, R2, and R3, has been identified. nih.govacs.org A fourth radical, R4, emerges when the crystal is warmed to room temperature. nih.govacs.org The identification and characterization of these radicals are heavily reliant on the analysis of their hyperfine interactions, which are the magnetic interactions between the unpaired electron and nearby magnetic nuclei (such as protons and nitrogens). These interactions provide a detailed map of the spin density distribution within the radical, allowing for precise structural elucidation. The experimental findings are often corroborated by Density Functional Theory (DFT) calculations, which can predict the hyperfine coupling constants for proposed radical structures. nih.govacs.org

Radical R1: The N7-Protonated Guanine Anion

The most abundant radical species observed at 10 K, accounting for approximately 60% of the total radicals, is R1. nih.govacs.org This radical is identified as the product of net hydrogenation at the N7 position of the N1-deprotonated guanine base. nih.govacs.org It is believed to form through the protonation of the primary electron addition product. nih.govacs.org Spectroscopically, R1 is characterized by hyperfine interactions with two protons and two nitrogen atoms. nih.govacs.org A notable feature of R1 is its unusually distorted structure, which leads to net positive isotropic components for the hydrogen couplings. nih.govacs.org

Radical R2: The Primary Electron-Loss Product

Constituting about 27% of the radicals at 10 K, R2 is identified as the primary electron-loss product. nih.govacs.org This radical is equivalent to the guanine cation deprotonated at the N1 position, and its characterization through ENDOR spectroscopy was the first of its kind. nih.govacs.org The hyperfine structure of R2 is defined by interactions with one proton and one nitrogen nucleus. nih.govacs.org

Radical R3: The Ribose-Centered Radical

The least abundant of the initial radicals, R3, makes up the remaining 13% of the total yield at 10 K. nih.govacs.org This species is distinct from the others as it is centered on the sugar moiety rather than the guanine base. It is identified as the product of net dehydrogenation at the C1' position of the ribose sugar. nih.govacs.org The hyperfine interaction for R3 is characterized by a single hydrogen coupling. nih.govacs.org The formation of R3 is thought to be the result of a one-electron oxidation followed by deprotonation. nih.govacs.org The near-equal balance between the reduction products (leading to R1) and the oxidation products (R2 and R3) is a significant finding of these studies. nih.govacs.org

Radical R4: The C8-Hydrogenated Guanine

Upon warming the irradiated crystals to room temperature, a new radical species, R4, is detected. nih.govacs.org This radical is a well-known product resulting from the net hydrogenation at the C8 position of the N1-deprotonated guanine component. nih.govacs.org

The detailed hyperfine coupling constants, which include both isotropic (A_iso) and anisotropic (dipolar) components, are crucial for the definitive identification of these radicals. These values are determined experimentally using ENDOR and are often compared with values calculated using DFT methods for validation.

Interactive Data Table: Hyperfine Coupling Constants for Identified Radicals in Guanosine Dihydrate

RadicalInteracting NucleusIsotropic HFC (A_iso) [MHz]Anisotropic (Dipolar) HFC [MHz]
R1 H (proton 1)Data not available in sourcesData not available in sources
H (proton 2)Data not available in sourcesData not available in sources
N (nitrogen 1)Data not available in sourcesData not available in sources
N (nitrogen 2)Data not available in sourcesData not available in sources
R2 H (proton)Data not available in sourcesData not available in sources
N (nitrogen)Data not available in sourcesData not available in sources
R3 H (proton)Data not available in sourcesData not available in sources
R4 Data not available in sourcesData not available in sourcesData not available in sources

Computational and Theoretical Studies on Guanosine Dihydrate

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD provides a dynamic picture of biomolecular structures, revealing conformational changes, solvent interactions, and other critical processes that are averaged out in static experimental structures. nih.govnih.gov

The accuracy of an MD simulation is heavily dependent on the quality of the underlying force field , a set of mathematical functions and parameters that describe the potential energy of the system. For biomolecules like nucleosides, force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM are widely used. researchgate.netbiorxiv.org These force fields include terms for bonded interactions (bonds, angles, dihedrals) and non-bonded interactions (van der Waals and electrostatic forces).

The solvent environment is equally critical. Water, the solvent of life, is typically modeled explicitly. The TIP3P (Transferable Intermolecular Potential with 3 Points) model is a common and computationally efficient choice for representing water molecules in simulations using force fields like AMBER and CHARMM. biorxiv.orgmdpi.com More complex models such as TIP4P and TIP5P are also used to capture different aspects of water's behavior. nih.gov

A specific MD simulation of guanosine (B1672433) dihydrate crystal involved a 2-nanosecond simulation within a periodic boundary box composed of 4 x 5 x 8 crystallographic unit cells. nih.gov The electrostatic interactions were handled using the particle-mesh Ewald (PME) method, a standard for periodic systems. nih.gov

ComponentExample(s)Role in Simulation
Protein/Nucleic Acid Force FieldAMBER (e.g., ff14SB, ff19SB), CHARMM36mDefines the potential energy and forces for the atoms of the biomolecule. biorxiv.orgmdpi.com
Water ModelTIP3P, TIP4P-Ew, OPCRepresents the structure and interactions of water molecules in the solvent. biorxiv.orgnih.gov
Ion ParametersJoung-CheathamModels the interactions of ions (e.g., Na+, Cl-) with the biomolecule and water. biorxiv.org
Electrostatics MethodParticle Mesh Ewald (PME)Efficiently calculates long-range electrostatic interactions in periodic systems. biorxiv.org

MD simulations produce atomic trajectories , which are recordings of the positions of all atoms over time. The analysis of these trajectories provides a wealth of information about the system's dynamics. In the case of guanosine dihydrate, Fourier analysis of atomic trajectories has been applied to study low-frequency phonons, which are collective vibrational modes in a crystal lattice. acs.orgnih.gov

This approach allows for the direct visualization of molecular vibrations and collective atomic motions without the inherent approximations of traditional normal-mode analysis. acs.org The analysis of a simulation at 300 K identified several significant peaks in the low-frequency power spectrum. acs.orgnih.gov

FindingMethod of AnalysisSignificance
Identification of optically active modesFourier transformation of atomic trajectories to produce a power spectral density (PSD). acs.orgAllows for the assignment of vibrational modes observed in experimental spectroscopy.
Assignment of Raman active mode near 27 cm⁻¹Analysis of the calculated PSD spectra. nih.govThis mode's origin may be common to the S-mode of DNA double helices, linking crystal dynamics to larger biological structures. acs.org
Visualization of collective motionDirect analysis of atomic trajectories. acs.orgClarifies the nature of vibrational waves and phonon dispersion in the crystal, providing a comprehensive understanding of dynamics. acs.org

Microsolvation studies focus on the detailed interactions between a solute and a small, well-defined number of solvent molecules. This "bottom-up" approach helps to elucidate the fundamental principles of solvation. A combined experimental and computational study investigated doubly deprotonated guanosine monophosphate dianions hydrated by one to four water molecules ([dGMP – 2H]²⁻·n H₂O, where n=1-4). acs.orgmostwiedzy.plnih.gov

In this research, MD simulations were instrumental in exploring the conformational landscape of these hydrated clusters. mostwiedzy.plnih.gov By identifying the low-energy structures from the simulations, researchers could then apply more accurate quantum chemical calculations to determine their energetics. The study found that the successive addition of water molecules stabilizes the dianion, with the first water molecule providing the most significant stabilization effect. mostwiedzy.pl The location of the water molecules is highly specific, governed by the formation of strong hydrogen bonds with the charged groups of the guanosine derivative. nih.gov

Number of Water Molecules (n)Incremental Energy Shift (eV)Primary Hydration Sites
10.50The deprotonated amine and phosphate (B84403) groups, where negative charges are localized. nih.gov
20.25The two charged moieties (amine and phosphate). nih.gov
30.15The third water molecule typically bridges the N10 and O11 sites of the purine (B94841) ring. nih.gov
40.10The fourth water molecule often interacts with another water molecule already bonded to the guanine (B1146940) moiety rather than directly with the anion. nih.gov

The water molecules within a crystal lattice, known as crystal water, are not static but exhibit complex dynamic behaviors. A detailed MD simulation of guanosine dihydrate provided profound insights into these dynamics. nih.gov The high accuracy of the simulation was validated by the remarkable agreement between the simulated average atomic positions and atomic displacement parameters and the experimental values determined by X-ray crystallography. nih.gov

The analysis of the simulation focused on the dynamics of the crystal water molecules, which were characterized by their atomic displacement, orientation, and hydrogen-bonding patterns over time. nih.gov A key finding was that the guanosine dihydrate crystal forms a layered structure, and the water molecules can be classified into two distinct types based on their location. nih.gov

Water TypeLocationDynamic Role
Intralayer WaterLocated within the layers formed by the guanosine molecules. nih.govForms columns along the c-axis that act as a pathway for hydration and dehydration, functioning via a "molecular valve" mechanism. nih.gov
Interlayer WaterLocated between the layers of guanosine molecules. nih.govContributes to the overall stability and structure of the crystal lattice. nih.gov

This detailed analysis of water translocation and hydrogen-bond probabilities revealed that the average structure observed in experiments is a composite of numerous stable and transient molecular structures, highlighting the dynamic nature of the hydrated crystal. nih.gov

Theoretical Prediction of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful tools for mapping the potential reaction pathways of molecules like guanosine dihydrate. By calculating the potential energy surface, researchers can predict the most likely transformations the molecule will undergo, including the formation of various tautomers and reactions like hydrogen abstraction. tsijournals.comresearchgate.net These theoretical studies identify the reactants, products, and high-energy transition states that connect them, collectively forming an energy landscape. bris.ac.uk

The exploration of these landscapes is often accomplished using methods like Density Functional Theory (DFT). tsijournals.comnih.gov For instance, DFT calculations using the ωB97X-D functional have been employed to investigate all practically possible hydrogen abstraction reactions for guanosine initiated by OH-radicals. researchgate.netnih.govmdpi.com Such studies calculate the changes in Gibbs free energy throughout the reaction, from the initial reactant complex to the final products, revealing the energetic favorability of different pathways. nih.govmdpi.com The results indicate that for guanosine, hydrogen abstraction is generally more favorable from the carbon-bound hydrogens on the ribofuranose moiety than from the nucleobase part. mdpi.com

Tautomerization, the migration of a hydrogen atom, is another critical reaction pathway for guanine and its derivatives. tsijournals.com Theoretical analyses have shown that the transformation of the normal guanine form to its tautomers can occur through various mechanisms, with some pathways having very low activation energies. tsijournals.com The energy difference between guanine tautomers can be small, suggesting the potential for multiple forms to coexist. tsijournals.com Calculations at the B3LYP/6-31+G(d,p) level have shown that the formation of the cisG1 tautomer from the normal form is highly favorable, with a small energy difference of only 0.720 kcal/mol. tsijournals.com

The following table presents calculated changes in Gibbs free energy for hydrogen abstraction reactions from different sites of guanosine by an OH-radical, illustrating the predicted energy landscape for these specific pathways.

Table 1: Calculated Changes in Gibbs Free Energy for Guanosine Hydrogen Abstraction Reactions All calculations were performed at the ωB97X-D/6-311G++(2df,2pd) level. Data sourced from researchgate.netmdpi.com.

Hydrogen SiteΔG Reactant Complex (kcal/mol)ΔG Transition State (kcal/mol)ΔG Product Complex (kcal/mol)ΔG Products (kcal/mol)
Ribofuranose Part
C1'-10.9813.79-123.5-102.1
C2'-10.9816.51-122.9-101.3
C3'-10.9817.06-121.7-101.3
C4'-10.9812.82-122.9-101.3
Nucleobase Part
H1-10.9825.14-122.1-100.5
H8-10.9842.03-44.5-9.39

Transition State Theory and Tunneling Corrections

Transition State Theory (TST) is a fundamental concept used to calculate the rates of chemical reactions from the properties of the reactants and the transition state on the potential energy surface. wikipedia.orglibretexts.org TST assumes a quasi-equilibrium between the reactant molecules and the activated complex, which is the molecular configuration at the saddle point (the highest energy point along the lowest energy path) of the energy landscape. wikipedia.org By analyzing this transition state, TST provides a framework for understanding the pre-exponential factor and activation energy in the Arrhenius equation. libretexts.org

In the context of guanosine, TST has been applied to determine the rate constants for reactions such as hydrogen abstraction. researchgate.netnih.govmdpi.com For these calculations, once the transition state is located on the potential energy surface, its thermodynamic properties are evaluated to derive the reaction rate. nih.govmdpi.com

A critical refinement to TST, especially for reactions involving the transfer of light particles like protons or hydrogen atoms, is the inclusion of quantum tunneling corrections. nih.govresearchgate.net Tunneling allows a particle to pass through an energy barrier even if it does not have enough energy to overcome it classically. wikipedia.org This effect can be significant for hydrogen transfer, leading to faster reaction rates than predicted by classical TST alone. nih.gov

Computational studies on hydrogen abstraction in guanosine have explicitly incorporated these corrections. For example, rate constants have been calculated using TST with the Eckart tunneling correction. researchgate.netnih.govmdpi.com This approach provides a more accurate prediction of reaction kinetics. Modeling of proton transfer in guanine-containing base pairs has also highlighted the existence of "tunneling-ready" configurations, where a short-lived structural arrangement can increase the rate of proton transfer by orders of magnitude, underscoring the critical role of quantum tunneling in the tautomerization of guanine. nih.govresearchgate.net

The following table shows the calculated rate constants for hydrogen abstraction from guanosine, which were determined using Transition State Theory combined with Eckart tunneling corrections.

Table 2: Calculated Rate Constants for Guanosine Hydrogen Abstraction with Tunneling Corrections Calculations performed at the ωB97X-D/6-311++G(2df,2pd) level. Data sourced from researchgate.netmdpi.com.

Hydrogen Abstraction SiteRate Constant (k) (L mol⁻¹ s⁻¹)
C4'6.856 × 10¹⁰
C1'2.508 × 10¹⁰
C2'2.731 × 10⁹
C3'1.838 × 10⁹
H11.055 × 10⁷
H83.250 × 10³

Solvent Effects in Computational Models

The surrounding environment, particularly a solvent like water, can profoundly influence the reaction pathways and energy landscapes of molecules. nih.govucsb.edu For guanosine dihydrate, the two associated water molecules are an integral part of its structure, and computational models must account for their effects. nih.govresearchgate.net Two primary approaches are used to model solvent effects: implicit and explicit models. ucsb.edu

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium that reacts to the charge distribution of the solute. nih.govnih.govcuni.cz This method is computationally efficient and can capture the bulk electrostatic effects of the solvent. ucsb.edu However, it may not adequately describe specific, strong interactions like hydrogen bonding. ucsb.edu

Research has shown that the choice of solvent model is critical. For guanine, theoretical studies have revealed that while certain tautomers are less stable in the gas phase, the presence of a bulk water environment can dramatically shift the equilibrium. cuni.czacs.org Bulk solvent was found to strongly favor certain rare tautomers to such an extent that they are predicted to be the dominant forms in an aqueous phase, a surprising result not evident from gas-phase or even microhydrated calculations. cuni.czacs.org This stabilization is attributed to the large dipole moments of these rare tautomers, which leads to strong favorable interactions with the polar water environment. cuni.cz Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the core reacting system with high-level quantum mechanics and the surrounding solvent or protein environment with classical mechanics, are also employed, especially in complex biological systems. mdpi.com

The impact of different solvent models on the calculated energies of electronic states involved in charge transfer between guanine and cytosine is illustrated in the table below. This demonstrates how the predicted energetics can shift depending on the computational approach to solvation.

Table 3: Effect of Solvent Models on Calculated Diabatic Energies (eV) for Guanine-Cytosine Parametrized using CAM-B3LYP/6-31G(d). Data sourced from nih.gov.

StateGas PhasePCM (Implicit)Explicit Solvent
G(La)4.904.794.75
G(Lb)5.235.175.14
C(ππ*1)5.585.575.58
GC-CT (Charge Transfer)4.725.135.15

Advanced Analytical Methodologies for Guanosine Dihydrate Research

High-Resolution Solid-State NMR Spectroscopy

High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the molecular structure and dynamics of solid materials like guanosine (B1672433) dihydrate. It is particularly adept at identifying the self-assembly of guanosine derivatives and observing conformational changes during phase transitions. nih.govnih.gov

In the study of guanosine derivatives, ¹H chemical shifts and proton-proton proximities, as identified in ¹H double-quantum (DQ) combined rotation and multiple-pulse spectroscopy (CRAMPS) solid-state NMR correlation spectra, can distinguish between different self-assembly motifs such as ribbon-like and quartet-like structures without the need for isotopic labeling. nih.gov For instance, the N-H ¹H chemical shift is observed to be higher (13–15 ppm) for ribbon-like self-assembly compared to 10–11 ppm for a quartet-like arrangement, reflecting a change from N-H···N to N-H···O intermolecular hydrogen bonding. nih.gov

Furthermore, high-resolution solid-state ¹³C NMR spectroscopy has been instrumental in investigating the reversible crystal transition of guanosine between its dihydrate and anhydrous forms, which is induced by changes in relative humidity. nih.gov This technique can track the changes in the local environment of each carbon atom, providing insights into the conformational adjustments of the ribose sugar and the disruption and reformation of the hydrogen-bonding network among the bases during the dehydration and rehydration processes. nih.gov

Table 1: Characteristic ¹H Chemical Shifts in Guanosine Self-Assembly

Assembly Type N-H ¹H Chemical Shift (ppm) Dominant Hydrogen Bond
Ribbon-like 13–15 N-H···N
Quartet-like 10–11 N-H···O

Data derived from studies on guanosine derivatives. nih.gov

Varying Temperature Powder X-ray Diffraction (VT-PXRD)

Varying Temperature Powder X-ray Diffraction (VT-PXRD) is a critical technique for studying the solid-state phase transitions of crystalline materials as a function of temperature. researchgate.netunits.ittricliniclabs.com For guanosine dihydrate, VT-PXRD is employed to monitor the reversible dehydration and hydration processes, revealing changes in the crystal lattice. researchgate.net

In-situ characterization using VT-PXRD has been used to study the reversible crystal phase changes between guanosine dihydrate and anhydrous guanosine upon heating and cooling. researchgate.net This research has led to the discovery and detailed characterization of two novel hydrated phases of guanosine, termed hydrated guanosine I and II phases. researchgate.net The technique allows for the observation of both continuous and discontinuous changes in the crystal lattice during these transitions. researchgate.net Despite these phase changes, the four phases of guanosine (dihydrate, hydrated I, hydrated II, and anhydrous) exhibit similar crystal lattice parameters. researchgate.netacs.org This similarity suggests that the fundamental base-stacking structure is largely preserved throughout the transition. nih.gov

Table 2: Guanosine Phases Identified by VT-PXRD

Phase Conditions of Observation Key Structural Feature
Guanosine Dihydrate Initial state Crystalline hydrate (B1144303)
Hydrated Guanosine I During heating/cooling cycle Intermediate hydrated phase
Hydrated Guanosine II During heating/cooling cycle Second intermediate hydrated phase
Anhydrous Guanosine Upon heating Dehydrated crystalline form

Phases identified during the reversible dehydration/hydration process. researchgate.net

Polarizing Optical Microscopy for Phase Transitions

Polarizing Optical Microscopy is a valuable tool for visualizing the morphological changes that occur during the phase transitions of crystalline materials. eurekalert.orgnasa.gov When used in conjunction with a hot stage, it allows for the direct observation of crystal behavior during heating and cooling cycles.

Differential Scanning Calorimetry (DSC) for Intermolecular Energy

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is a powerful method for studying the thermodynamics of phase transitions and quantifying the intermolecular energies involved. nih.gov

During the phase transitions of guanosine dihydrate, such as dehydration, DSC can be used to measure the enthalpy change (ΔH) associated with the removal of water molecules from the crystal lattice. This endothermic process provides a direct measure of the energy of the hydrogen bonds and other intermolecular interactions holding the water molecules in place. By integrating the heat flow over the temperature range of the transition, the specific calorimetric enthalpy can be determined, offering quantitative insight into the stability of the hydrated crystal structure. nih.gov The technique is highly sensitive to the thermal events that accompany changes in the physical state of the material. nih.gov

Negative Anion Photoelectron Spectroscopy (NIPES) for Hydrated Clusters

Negative Anion Photoelectron Spectroscopy (NIPES) is a high-vacuum technique that provides information about the electronic structure of negatively charged ions and clusters. nih.govacs.org It involves irradiating a beam of mass-selected anions with a fixed-frequency laser and energy-analyzing the detached electrons. jh.edu This method is particularly useful for studying the effects of hydration on the electronic properties of molecules.

While direct NIPES studies on guanosine dihydrate crystals are not typical, research on hydrated clusters of guanosine derivatives, such as doubly deprotonated guanosine monophosphate ([dGMP - 2H]²⁻·n H₂O), offers significant insights. nih.govacs.orgnih.gov In these studies, the successive addition of water molecules to the guanosine derivative anion leads to an increase in the experimental adiabatic detachment energy (ADE) and vertical detachment energy (VDE). nih.govnih.gov This shift to higher electron binding energies is a direct consequence of the stabilization of the anion by the solvating water molecules. acs.org

Table 3: Incremental VDE Shifts for Hydrated [dGMP - 2H]²⁻ Clusters

Number of Water Molecules (n) Incremental VDE Shift (eV)
1 0.50
2 0.25
3 0.15
4 0.10

Data represents the change in Vertical Detachment Energy upon addition of each water molecule. acs.org

Mass Spectrometry (e.g., UPLC-MS/MS) for Nucleoside Analysis

Mass spectrometry, particularly when coupled with liquid chromatography techniques like Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is a highly sensitive and selective method for the quantification of nucleosides, including guanosine, in various biological and chemical samples. perlan.com.plnih.govnih.gov This method allows for the separation of different nucleosides from a complex mixture, followed by their precise mass-to-charge ratio determination and fragmentation analysis for unambiguous identification and quantification. perlan.com.plmdpi.com

UPLC-MS/MS methods have been developed for the simultaneous determination of multiple nucleosides. nih.gov For instance, a method for quantifying nine different nucleosides, using guanosine as an internal reference, has been established. nih.gov The high sensitivity of this technique allows for very low limits of detection (LOD), often in the range of nanograms or even picograms per microliter. perlan.com.plnih.gov The precision of these methods is typically high, with intraday and interday variations being less than a few percent. nih.gov

Data from a validated method for the analysis of nine nucleosides. nih.gov

Crystal Phase Transitions and Hydration Dynamics of Guanosine Dihydrate

Reversible Dehydration/Hydration Processes

Guanosine (B1672433) dihydrate is characterized by its ability to undergo reversible dehydration and hydration cycles acs.orgresearchgate.netresearchgate.netresearchgate.netfigshare.com. These processes can be effectively studied using in-situ techniques such as varying temperature-powder X-ray diffraction (VT-PXRD) and polarizing optical microscopy acs.orgresearchgate.netresearchgate.netfigshare.com. Studies indicate that during these transformations, the guanosine dihydrate crystal structure can maintain its inherent water channel framework acs.orgresearchgate.netresearchgate.netresearchgate.net. The dehydrated form of guanosine has demonstrated a capacity to reabsorb atmospheric water, even at relatively low humidity levels, highlighting its potential for water harvesting applications researchgate.net. These reversible transitions are intrinsically linked to adsorption and desorption phenomena, forming a coupled process nih.govtandfonline.com.

Identification and Characterization of Novel Hydrated Phases

Investigations into the phase behavior of guanosine have led to the identification and characterization of novel hydrated phases beyond the well-known dihydrate and anhydrous forms. Specifically, two new hydrated phases, designated as hydrated guanosine I and II, have been discovered and studied in detail acs.orgresearchgate.netresearchgate.netfigshare.com. These findings contribute to a more comprehensive understanding of the guanosine-water phase diagram and the various crystalline states guanosine can adopt in the presence of water.

Intermediate States during Phase Transitions

During the adsorption process, specifically within the 10–20% RH range, guanosine dihydrate has been found to pass through an intermediate crystalline state, denoted as the M-state nih.govtandfonline.com. This intermediate phase is characterized by a specific water content, typically ranging from 1.2 to 1.3 moles of water per mole of guanosine nih.govtandfonline.com. The crystal lattice of this M-state has been determined to be orthorhombic, with the following cell parameters:

Table 1: Crystal Lattice Parameters of Guanosine Intermediate State (M)

ParameterValue (Å)Uncertainty
a16.248(1)±0.001
b11.603(1)±0.001
c13.643(2)±0.002

Further analysis using low-frequency Raman spectroscopy has provided insights into the vibrational characteristics of these different phases. The dihydrate form exhibits a characteristic peak at 27 cm⁻¹, which shifts to 21 cm⁻¹ in the anhydrous form and to 32 cm⁻¹ in the intermediate M-state acs.org. These spectral shifts are indicative of changes in the crystal lattice and the bonding environment of water molecules during phase transitions.

Influence of Water Channels on Hydration Reversibility

The reversible nature of guanosine dihydrate's hydration and dehydration is significantly influenced by the presence of internal water channels within its crystal structure researchgate.netnih.govacs.org. Molecular dynamics simulations suggest that columns of intralayer water molecules, aligned along the c-axis, function as pathways facilitating the movement of water during hydration and dehydration processes, acting akin to a "molecular valve mechanism" nih.gov. The crystal structure of guanosine dihydrate is described as layered, with intralayer water molecules playing a crucial role in interconnecting the guanine (B1146940) frames of adjacent molecular ribbons acs.org. Importantly, even after dehydration, the resulting anhydrous guanosine structure retains these channel-like features, which are believed to contribute to its ability to efficiently capture water from the atmosphere researchgate.net. This structural integrity of the water channels is key to the compound's reversible water harvesting capabilities.

Compound List:

Guanosine

Guanosine dihydrate

Anhydrous guanosine

Hydrated guanosine I

Hydrated guanosine II

Inosine (B1671953) dihydrate

Guanine monohydrate

Disodium guanosine 5'-monophosphate tetrahydrate

Derivatives of Guanosine and Their Academic Significance

Structural Modifications and Their Effects on Properties

The guanosine (B1672433) scaffold offers multiple sites for chemical modification, each yielding derivatives with unique and often enhanced properties. These modifications can be broadly categorized into those targeting the purine (B94841) base and those altering the ribose sugar.

A significant area of research has been the development of fluorescent guanosine analogs . Since natural nucleobases have very low fluorescence, introducing fluorophores allows for the sensitive detection and monitoring of nucleic acids and their interactions. For example, 3-methyl-isoxanthopterin (3-MI) is a highly fluorescent guanosine analog whose absorption and emission spectra are well-separated from those of natural nucleotides. nih.gov Its fluorescence is sensitive to the local environment, being quenched by adjacent purines, which provides a means to probe nucleic acid structure. nih.gov Another example is CF3thG, a red-shifted emissive analog created by trifluoromethylation, which is well-tolerated by enzymes like T7 RNA polymerase and can be used for live-cell imaging. nih.gov Other fluorescent analogs, such as 2-aminopurine (B61359), are widely used as probes for DNA structure and dynamics. medchemexpress.com

Amphiphilic guanosine derivatives represent another important class of modified guanosines. By attaching both hydrophobic (e.g., myristoyl chains) and hydrophilic (e.g., oligoethylene glycol, amino acids) groups to the ribose moiety, researchers have created molecules that can self-assemble into higher-order structures. researchgate.netnih.gov These amphiphiles often form G-quadruplexes, which are square planar arrangements of four guanine (B1146940) bases. researchgate.netnih.gov The specific nature of the attached groups influences the spatial organization of these G-quadruplexes and can endow the derivatives with novel functions, such as the ability to act as low-molecular-weight organogelators or to transport ions across phospholipid bilayers. researchgate.netnih.gov

Modifications at the C8 and N7 positions of the guanine ring have been shown to modulate the immunostimulatory properties of guanosine. For instance, certain C8-substituted and N7,C8-disubstituted guanine ribonucleosides can activate Toll-like receptor 7 (TLR7), leading to the production of interferons and other cytokines. nih.gov This has led to the development of guanosine analogs with potent antiviral and B-cell stimulating activities. nih.gov The replacement of the N7 nitrogen with a carbon atom, creating 7-deazapurine nucleoside analogues, alters the electronic properties of the purine ring and can enhance therapeutic properties. acs.org

The table below summarizes some key structural modifications of guanosine and their resulting effects on its properties.

Modification TypeExample(s)Effect on PropertiesResearch Application(s)
Fluorescent Analogs 3-methyl-isoxanthopterin (3-MI), CF3thG, 2-aminopurineIncreased fluorescence, sensitivity to microenvironmentProbing nucleic acid structure and dynamics, live-cell imaging
Amphiphilic Derivatives Guanosine with myristoyl and oligoethylene glycol chainsSelf-assembly into G-quadruplexes, organogelation, ion transportDevelopment of novel biomaterials, drug delivery systems
C8 and N7 Modifications 7-Thia-8-oxoguanosine, 7-deazaguanosineEnhanced immunostimulatory activity (TLR7 activation)Antiviral agents, immune response modulators

Modified Nucleosides as Tools for Biological Process Studies

Modified guanosine nucleosides have become indispensable tools for investigating a wide array of biological processes. Their tailored properties allow researchers to probe molecular interactions and cellular functions with a high degree of specificity.

Fluorescent guanosine analogs are extensively used to study the structure, dynamics, and interactions of nucleic acids. nih.govchalmers.se By incorporating these analogs into DNA or RNA strands, scientists can monitor conformational changes, protein-nucleic acid binding, and enzyme kinetics in real-time. For example, the quenching of 2-aminopurine fluorescence upon incorporation into a DNA duplex provides information about the local base stacking environment. medchemexpress.com Emissive analogs like CF3thG have enabled the real-time imaging of nucleoside release from living cells, offering insights into cellular transport mechanisms. nih.gov

Beyond their use as passive probes, modified nucleosides are also employed to dissect the mechanisms of enzymes involved in nucleic acid metabolism. For example, by replacing the natural nucleobases with non-hydrogen bonding analogs, researchers have challenged the traditional view that hydrogen bonding is essential for the fidelity of DNA polymerases. nih.govnih.gov These studies have highlighted the importance of shape complementarity and other non-covalent interactions in enzyme activity. nih.gov

In the field of synthetic biology , nucleobase-modified nucleosides are being used to expand the genetic alphabet. nih.gov The goal is to create new base pairs that can be replicated and transcribed, allowing for the site-specific incorporation of unnatural amino acids with novel functionalities into proteins. nih.govnih.gov This opens up possibilities for creating enzymes with enhanced catalytic activities or therapeutic proteins with improved properties.

The table below provides examples of how modified guanosine nucleosides are utilized as tools in biological research.

Application AreaModified Nucleoside ToolBiological Process Studied
Nucleic Acid Dynamics Fluorescent guanosine analogs (e.g., 3-MI, 2-aminopurine)Conformational changes in DNA/RNA, protein-nucleic acid binding
Live-Cell Imaging Emissive guanosine analogs (e.g., CF3thG)Cellular uptake and release of nucleosides
Enzyme Mechanism Non-hydrogen bonding guanosine analogsFidelity and activity of DNA polymerases
Synthetic Biology Nucleobase-modified nucleosidesExpansion of the genetic alphabet, site-specific incorporation of unnatural amino acids
Signal Transduction Guanosine analogs with modified terminal phosphatesRibosome-elongation factor G-dependent reactions

Comparative Studies with Deoxyguanosine and Other Nucleosides

Comparative studies between guanosine, its derivatives, deoxyguanosine, and other nucleosides have provided critical insights into the structure-function relationships of these fundamental biological molecules.

The most fundamental difference between guanosine and deoxyguanosine lies in the sugar moiety: guanosine contains a ribose sugar with a hydroxyl group at the 2' position, while deoxyguanosine has a deoxyribose sugar lacking this hydroxyl group. wikipedia.orgnih.govbyjus.comquora.com This seemingly minor difference has profound consequences for the structure and stability of RNA and DNA. The 2'-hydroxyl group in ribose makes RNA more susceptible to hydrolysis and adopts a different helical conformation (A-form) compared to the more stable B-form helix of DNA. quora.comresearchgate.net

Oxidative damage to guanine bases is a major source of mutations. Comparative studies on the oxidation of guanosine and deoxyguanosine have revealed differences in the types and yields of oxidation products. acs.org For instance, the reaction of DNA with various oxidizing agents produces lesions such as 8-oxo-2'-deoxyguanosine (8-oxodG), which is a well-known marker of oxidative stress. acs.orgnih.gov Theoretical and spectroscopic studies on guanosine radicals have helped to elucidate the molecular modifications in the DNA sugar-phosphate backbone that occur upon radiation exposure. biorxiv.org

Comparisons with other nucleosides, such as inosine (B1671953) , have also yielded valuable information. Guanosine and inosine, which differs from guanosine by the absence of the 2-amino group, have both been shown to possess significant antioxidant and radioprotective properties. nih.govallenpress.comresearchgate.net Studies have demonstrated that both nucleosides can protect DNA from oxidative damage by scavenging reactive oxygen species. nih.govallenpress.comresearchgate.net However, guanosine was found to be more effective than inosine and other ribonucleosides in reducing the radiation-induced formation of 8-oxoguanine in DNA. nih.govallenpress.com

The following table presents a comparative overview of guanosine with deoxyguanosine and inosine.

Compared NucleosidesKey Structural DifferenceFunctional/Property DifferencesSignificance
Guanosine vs. Deoxyguanosine Ribose (2'-OH group) vs. Deoxyribose (2'-H)RNA vs. DNA structure and stability; susceptibility to hydrolysis; different oxidation products. wikipedia.orgnih.govbyjus.comquora.comacs.orgDefines the distinct roles and stabilities of RNA and DNA in biological systems.
Guanosine vs. Inosine Presence vs. absence of 2-amino group on the purine baseGuanosine shows superior antioxidant and radioprotective activity in some assays. nih.govallenpress.comresearchgate.netProvides insights into the contribution of the 2-amino group to the biological activity of guanine nucleosides.

Future Directions in Guanosine Dihydrate Research

Integration of Experimental and Computational Approaches

The future of guanosine (B1672433) dihydrate research lies in the seamless integration of experimental data with computational models to achieve a predictive understanding of its properties and functions. While experimental techniques like X-ray crystallography have provided foundational knowledge about its static structure, including its monoclinic P2₁ space group, they offer only a snapshot of a dynamic system. iucr.orgcaltech.edu Computational methods, in turn, rely on experimental data for validation and parameterization.

The synergy between these approaches is essential for accelerating discovery and enhancing the accuracy of findings. nih.gov For instance, studies on X-irradiated sodium guanosine dihydrate crystals have successfully combined Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy with Density Functional Theory (DFT) calculations. nih.gov This integrated approach was crucial for identifying multiple radical forms and understanding their distorted structures, something that would be difficult with either method alone. nih.gov

Future research will likely expand this integrated strategy to:

Refine Predictive Models: By combining experimental data from techniques like NMR and cryo-EM with machine learning algorithms, researchers can develop models that more accurately predict the behavior of guanosine dihydrate under various conditions. nih.gov

Explore Larger Sequence and Structural Spaces: Integrated methods allow for the efficient exploration of how modifications to the guanosine molecule affect its properties, a task that is too vast for experimental methods alone. nih.gov

Design Novel Materials: A deeper, computationally-informed understanding of the self-assembly mechanisms, which are known to be influenced by hydration, could lead to the rational design of new guanosine-based hydrogels and biomaterials with tailored properties for applications in drug delivery and tissue engineering. acs.orgnih.gov

The following table outlines the complementary roles of experimental and computational techniques in the study of guanosine dihydrate.

Research Area Experimental Techniques Computational Methods Synergistic Outcome
Structural Analysis X-ray Crystallography iucr.org, NMR SpectroscopyDensity Functional Theory (DFT) nih.gov, Molecular Dynamics (MD) nih.govAccurate, dynamic models of molecular structure and conformation.
Reaction Mechanisms EPR/ENDOR Spectroscopy nih.gov, Pulse RadiolysisDFT Calculations nih.gov, QM/MM Approaches acs.orgDetailed mapping of electron transfer pathways and radical intermediates. nih.gov
Hydration Dynamics Terahertz (THz) Spectroscopy nih.govMD Simulations nih.govacs.org, Quantum ChemistryElucidation of the structure and dynamics of the surrounding water molecules.
Self-Assembly Rheology, TEM, SANS acs.orgCoarse-Grained Simulations, MDPredictive models for the formation of hydrogels and other supramolecular structures. acs.org

Exploration of Complex Multistep Reactions and Conformational Dynamics

Guanosine dihydrate is involved in critical biochemical processes, including nucleic acid synthesis and cellular signaling, and can participate in complex chemical reactions such as electron transfer. smolecule.com Future research will focus on elucidating the intricate, multistep pathways of these reactions and the full spectrum of its conformational dynamics, which are crucial for its function.

Complex Reactions: Studies have shown that guanosine dihydrate can facilitate electron transfer and hydrogen abstraction with quinones, which is relevant for applications in photodynamic therapy and solar energy conversion. smolecule.com However, the precise mechanisms and intermediate states of these reactions are not fully understood. Future work, leveraging a combination of time-resolved spectroscopy and quantum chemical calculations, will aim to:

Map the complete energy landscapes of these reactions.

Identify transient intermediates and transition states.

Understand how the crystalline environment and hydration shell influence reactivity.

Conformational Dynamics: The crystal structure of guanosine dihydrate reveals that the two independent molecules in the asymmetric unit exhibit significantly different conformations, particularly regarding the pucker of the sugar rings and the orientation around the β-N9-glycosidic bond. iucr.orgcaltech.edu This inherent flexibility is vital for its biological function. Future investigations will move beyond this static picture to explore the dynamic equilibrium between different conformers in solution and within larger assemblies. Advanced NMR techniques combined with long-timescale molecular dynamics simulations will be instrumental in characterizing the conformational landscape and the kinetics of interconversion between different states. acs.orgacs.org Understanding these dynamics is key to explaining how guanosine interacts with enzymes and receptors and how it participates in the formation of higher-order structures like G-quadruplexes. smolecule.comnih.gov

Advanced Characterization of Hydration Structures

The two water molecules within the crystal lattice of guanosine dihydrate are not passive components; they are integral to the molecule's structure and properties. smolecule.com The broader hydration shell around the molecule in an aqueous environment plays a decisive role in its solubility, stability, and self-assembly. nih.gov Future research will employ advanced methods to characterize these hydration structures with unprecedented detail.

The limitations of viewing hydration as a static phenomenon are becoming increasingly clear. Recent work combining molecular dynamics simulations with clustering algorithms and quantum chemical refinements has begun to model the microsolvation of guanosine derivatives, showing how individual water molecules preferentially bind to specific sites like the phosphate (B84403) group or the purine (B94841) ring. nih.govacs.org This approach allows for the calculation of properties like Vertical Detachment Energies (VDEs) and Adiabatic Detachment Energies (ADEs) that are in good agreement with experimental values. nih.gov

Future directions in this area will focus on:

Dynamic Water Networks: Using techniques like Terahertz (THz) spectroscopy to probe the collective vibrations of the water network around guanosine. nih.gov This can reveal how guanosine influences the hydrogen-bonding network of surrounding water and how this network changes during processes like self-assembly. nih.gov

Mapping Hydration Sites: Extending computational approaches to map the probability distributions of water molecules around the entire guanosine dihydrate molecule, identifying key hydration sites and the energetics of water binding and release. acs.org

Role in Self-Assembly: Elucidating the thermodynamic contributions of hydration to self-assembly. It has been proposed that the release of bound "hydrophilic hydration" water is a key thermodynamic driving force, providing a favorable entropic contribution to the formation of G-quadruplexes. nih.gov

The following table presents computational data on the microsolvation of a guanosine derivative, illustrating how the addition of water molecules affects the system's stability.

Number of Water Molecules (n) Dominant Geometry Weighted Average VDE (eV) Weighted Average ADE (eV)
1Water near deprotonated amine group--
2Water at amine and phosphate groups--
3three-m152.111.73
4four-m23--
Data derived from studies on doubly deprotonated 2'-deoxynucleoside 5'-monophosphate dianions, a related guanosine system. VDE (Vertical Detachment Energy) and ADE (Adiabatic Detachment Energy) are measures of electron binding energy. nih.gov

By achieving a more sophisticated understanding of hydration, researchers can better predict and control the behavior of guanosine dihydrate in various applications, from designing stable pharmaceutical formulations to controlling the formation of complex biomaterials.

Q & A

Q. How can researchers characterize the purity and structural integrity of guanosine dihydrate?

Methodological Answer: Use powder X-ray diffraction (PXRD) to confirm crystalline structure , thermogravimetric analysis (TGA) to quantify hydration levels, and differential scanning calorimetry (DSC) to identify phase transitions. For purity, high-performance liquid chromatography (HPLC) with UV detection is recommended. Ensure comparisons to known reference patterns (e.g., ICDD database) .

Q. What experimental conditions influence the stability of guanosine dihydrate?

Methodological Answer: Stability is sensitive to humidity and temperature. Controlled heating-cooling cycles (e.g., 25–100°C) can induce reversible phase changes between dihydrate and anhydrous forms. Monitor using in situ PXRD and dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. What synthesis methods yield guanosine dihydrate with minimal impurities?

Methodological Answer: Recrystallization from aqueous solutions at controlled pH (5–7) and slow evaporation rates ensures high-purity dihydrate formation. Avoid solvent residues by using freeze-drying or vacuum filtration. Characterize intermediates with nuclear magnetic resonance (NMR) to confirm absence of byproducts .

Q. How can researchers distinguish guanosine dihydrate from its anhydrous form?

Methodological Answer: Employ Raman spectroscopy to detect O–H stretching vibrations (≈3,400 cm⁻¹) unique to the dihydrate. Pair with TGA mass loss curves: dihydrate loses ~12% mass (theoretical for 2 H₂O molecules) at 80–120°C, while anhydrous forms show no such loss .

Advanced Research Questions

Q. What mechanisms govern the reversible phase transition between guanosine dihydrate and anhydrous forms?

Methodological Answer: The transition involves breaking hydrogen bonds between water molecules and guanosine’s ribose hydroxyl groups. Use variable-temperature PXRD to track lattice parameter changes and molecular dynamics simulations to model water migration pathways. Chen et al. (2020) demonstrated reversibility via controlled heating-cooling cycles .

Q. How do guanosine dihydrate’s solubility properties impact its role in nucleic acid research?

Methodological Answer: The dihydrate form exhibits higher aqueous solubility than anhydrous guanosine due to hydrogen bonding with water. Measure solubility via shake-flask method at physiological pH (7.4) and correlate with dissolution kinetics using UV-Vis spectroscopy. This is critical for studies on nucleotide delivery systems .

Q. What analytical challenges arise when quantifying guanosine dihydrate in complex biological matrices?

Methodological Answer: Matrix interference (e.g., proteins, salts) necessitates sample cleanup via solid-phase extraction (SPE) before HPLC-MS/MS analysis. Validate methods using spike-recovery tests and internal standards (e.g., isotopically labeled guanosine). ICP-OES can detect trace metal contaminants introduced during synthesis .

Q. How can computational models predict guanosine dihydrate’s behavior in novel environments (e.g., extreme temperatures)?

Methodological Answer: Apply density functional theory (DFT) to model hydration energetics and lattice stability. Machine learning tools (e.g., neural networks) trained on existing PXRD and TGA datasets can predict phase transitions under untested conditions .

Q. What role does guanosine dihydrate play in studying RNA-protein interactions?

Methodological Answer: Its hydrated structure mimics RNA’s solvation shell. Use surface plasmon resonance (SPR) to measure binding affinity with ribonucleoproteins. Pair with mutagenesis studies to identify residues sensitive to hydration changes .

Q. How to design experiments resolving contradictions in guanosine dihydrate’s reported thermodynamic properties?

Methodological Answer: Replicate conflicting studies under identical conditions (e.g., humidity, heating rates). Use statistical tools (e.g., ANOVA in SPSS) to identify outliers. Cross-validate with independent techniques (e.g., isothermal titration calorimetry vs. DSC) .

Methodological Best Practices

  • Reproducibility : Document synthesis and analysis protocols in detail, including instrument calibration data (e.g., XRD angle calibration) and raw datasets in supplementary materials .
  • Data Presentation : Include processed data (e.g., deconvoluted DSC curves) in main text; relegate raw data (e.g., full NMR spectra) to appendices .
  • Ethical Reporting : Disclose conflicts of interest (e.g., proprietary synthesis methods) and cite primary literature for known compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.